2-(Benzyloxy)-4-chloroaniline hydrochloride

Catalog No.
S3124748
CAS No.
860585-47-3
M.F
C13H13Cl2NO
M. Wt
270.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-chloroaniline hydrochloride

CAS Number

860585-47-3

Product Name

2-(Benzyloxy)-4-chloroaniline hydrochloride

IUPAC Name

4-chloro-2-phenylmethoxyaniline;hydrochloride

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H

InChI Key

GWGZUKRWCJBOMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl

Solubility

not available

Organic Synthesis: Suzuki–Miyaura Coupling

Field: Organic Chemistry

Methods: The compound, potentially acting as a boron reagent, would participate in transmetalation steps where it transfers organic groups from boron to palladium .

Results: The SM coupling is known for its mild conditions and functional group tolerance, suggesting that derivatives of “2-(Benzyloxy)-4-chloroaniline hydrochloride” could enhance the reaction’s efficiency .

Antioxidant and Antimicrobial Activity

Field: Biochemistry and Pharmacology

Methods: Transition metal complexes derived from similar compounds are synthesized and tested for in vitro activity against various bacterial and fungal strains .

Results: The synthesized metal complexes show potent antioxidant activity and are effective in decolorizing DPPH solutions. They also demonstrate substantial antimicrobial activity, with certain complexes being comparable to standard drugs .

Molecular Docking Studies

Field: Computational Biology

Methods: Using computational tools, the compound’s derivatives are docked against enzymes or receptors to evaluate binding affinities and interaction sites .

Results: Molecular docking can reveal how well the compound fits into the active site of an enzyme, providing insights into its potential as a lead compound for drug development .

Material Science: Surface Morphology Analysis

Field: Material Science

Methods: Scanning Electron Microscopy (SEM) analysis could be employed to determine the surface morphology of materials treated with the compound .

Results: The SEM analysis would reveal changes in surface texture, which could lead to applications in coatings or as a modifier for material surfaces .

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound characterized by its structural formula, which contains a chloro group, an aniline moiety, and a benzyloxy substituent. This compound is recognized for its utility in various chemical syntheses and biological applications. It appears as a white to off-white crystalline solid and is soluble in polar solvents such as water and ethanol . The molecular formula of 2-(benzyloxy)-4-chloroaniline hydrochloride is C13H12ClN·HCl, with a molecular weight of approximately 249.2 g/mol .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it useful in the synthesis of more complex molecules.
  • Reduction Reactions: The aniline portion can be reduced to form amines or other derivatives.
  • Esterification: The hydroxyl group from the benzyloxy moiety can participate in esterification reactions.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 2-(benzyloxy)-4-chloroaniline hydrochloride:

  • Benzylation of Chloroaniline: Starting from 4-chloroaniline, benzyl alcohol can be used to introduce the benzyloxy group under acidic conditions.
  • Reduction of Nitro Compounds: The synthesis can also involve the reduction of corresponding nitro derivatives using reducing agents such as tin(II) chloride or palladium on carbon to yield the aniline derivative .
  • Direct Chlorination: Introducing the chloro group can be achieved through chlorination of the appropriate aniline derivative.

These methods provide flexibility in producing the compound based on available starting materials and desired purity.

2-(Benzyloxy)-4-chloroaniline hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical agents due to its potential biological activity.
  • Dyes and Pigments: Its chemical structure allows for use in dye manufacturing processes.
  • Research: Utilized in chemical research for studying reaction mechanisms and developing new synthetic pathways.

Several compounds share structural similarities with 2-(benzyloxy)-4-chloroaniline hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-ChloroanilineContains a chloro groupSimpler structure without benzyloxy substitution
2-BenzyloxyanilineSimilar benzyloxy groupLacks chlorine substitution at the para position
4-Benzyloxy-3-chloroanilineContains both chloro and benzyloxyDifferent positioning of chloro relative to amine
3-Chloro-4-fluoroanilineContains fluoro instead of chloroVariation in halogen substitution affecting reactivity

The presence of both chloro and benzyloxy groups in 2-(benzyloxy)-4-chloroaniline hydrochloride contributes to its distinct reactivity profile and potential applications compared to these similar compounds.

Dates

Modify: 2023-08-18

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